molecular formula C21H24O10 B1677692 Phlorizin CAS No. 60-81-1

Phlorizin

Cat. No. B1677692
CAS RN: 60-81-1
M. Wt: 436.4 g/mol
InChI Key: IOUVKUPGCMBWBT-GHRYLNIYSA-N
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Description

Phlorizin, also known as Isosalipurposide, is a glucoside of phloretin, a dihydrochalcone . It is a white solid, often appearing yellow due to impurities . It has a sweet taste and contains four molecules of water in the crystal . Phlorizin is found primarily in unripe Malus (apple) root bark and trace amounts have been found in strawberries . It is a highly active phytochemical, possessing multiple bioactivities .


Synthesis Analysis

Phlorizin is usually degraded into phloretin by two enzymes found throughout the gastrointestinal tract: β-glucosidase and lactase-phlorizin hydrolase . In one study, enzymatic fructosylation was approached to enhance the water solubility of phlorizin, and consequently its bioavailability .


Molecular Structure Analysis

Phlorizin is a glucoside of phloretin, a dihydrochalcone . Its systematic IUPAC name is 1-(2,4-Dihydroxy-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-3-(4-hydroxyphenyl)propan-1-one .


Chemical Reactions Analysis

Phlorizin is deglycosylated into phloretins in the small intestine, and these dihydrochalcones are converted further by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) which represent major phase II drug-metabolizing enzymes to yield phloretin glucuronides and phloretin sulfate glucuronides .


Physical And Chemical Properties Analysis

Phlorizin is a crystalline solid at room temperature. It is poorly soluble in cold water and ether, but soluble in hot water and ethanol, and freely soluble in solvents such as hot water-ethanol, and dimethyl formamide (DMF) and dimethyl sulfoxide (DMSO) .

Scientific Research Applications

Antidiabetic and Metabolic Effects

Phlorizin is initially recognized for its antidiabetic properties, attributed to its role as a sodium-glucose co-transporter-2 (SGLT2) inhibitor, which leads to the excretion of glucose in urine. Although its non-selective action has limited its use in clinical settings, the discovery of phlorizin laid the groundwork for the development of selective SGLT2 inhibitors used in diabetes mellitus treatment. Current research extends beyond glucose metabolism, exploring its effects on body fat reduction, cholesterol, triglycerides, uric acid levels, and liver health, including conditions like nonalcoholic steatohepatitis (NASH) and nonalcoholic fatty liver disease (NAFLD) (Kozioł et al., 2020).

Antioxidant and Anti-inflammatory Properties

Phlorizin exhibits antioxidant and anti-inflammatory effects, which are critical in preventing and managing chronic diseases. Its ability to scavenge free radicals and modulate inflammatory pathways suggests potential therapeutic applications in conditions associated with oxidative stress and inflammation (Mariadoss et al., 2019).

Potential in Cancer Prevention

The research also indicates phlorizin's potential in cancer prevention and treatment. Its mechanisms include modulation of cell proliferation, induction of apoptosis in cancer cells, and inhibition of tumor growth. These effects are likely mediated through the impact on various molecular pathways, highlighting the need for further studies to elucidate these complex interactions and their implications for cancer therapy (Mariadoss et al., 2019).

Safety And Hazards

Phlorizin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Phlorizin is gradually becoming known for its biological activity. It can exert antioxidant effects by regulating the IL-1β/IKB-α/NF-KB signaling pathway . It also has various pharmacological effects such as antiviral, antidiabetic, antitumor, and hepatoprotective effects . It is a promising bioactive compound in clinical applications or as supplements in food industries .

properties

IUPAC Name

1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10/h1-2,4-5,7-8,16,18-24,26-29H,3,6,9H2/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUVKUPGCMBWBT-QNDFHXLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075339
Record name Phlorizin
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Molecular Weight

436.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white powder; [ChromaDex MSDS], Solid
Record name Phlorhizin
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Record name Phlorizin
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Solubility

1 mg/mL at 22 °C
Record name Phlorizin
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Product Name

Phlorizin

CAS RN

60-81-1
Record name Phloridzin
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Record name Phlorhizin
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Record name Phlorizin
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Record name Phlorizin
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Record name PHLORIZIN
Source FDA Global Substance Registration System (GSRS)
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Record name Phlorizin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

110.0 °C
Record name Phlorizin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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